Taxodistine A

Descripción

Propiedades

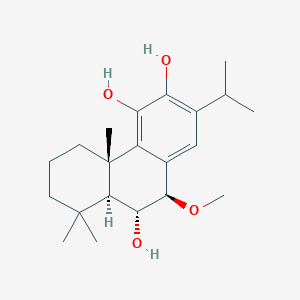

Fórmula molecular |

C21H32O4 |

|---|---|

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

(4bS,8aS,9R,10R)-10-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4,9-triol |

InChI |

InChI=1S/C21H32O4/c1-11(2)12-10-13-14(16(23)15(12)22)21(5)9-7-8-20(3,4)19(21)17(24)18(13)25-6/h10-11,17-19,22-24H,7-9H2,1-6H3/t17-,18+,19-,21+/m0/s1 |

Clave InChI |

NAFCRWTYYJXRIX-YOUFYPILSA-N |

SMILES isomérico |

CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]([C@@H]3[C@@]2(CCCC3(C)C)C)O)OC)O)O |

SMILES canónico |

CC(C)C1=C(C(=C2C(=C1)C(C(C3C2(CCCC3(C)C)C)O)OC)O)O |

Sinónimos |

taxodistine A |

Origen del producto |

United States |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Taxodistine A with high purity, and how can reproducibility be ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, such as epoxidation or hydroxylation, as inferred from structural analogs like Taxodistine B . To ensure reproducibility:

- Document reaction conditions (temperature, catalysts, solvents) in detail .

- Use spectroscopic techniques (NMR, HRMS) to confirm purity and structure .

- Include step-by-step protocols in supplementary materials for peer validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural isomers?

- Methodology :

- NMR : Differentiates isomers via chemical shift variations in proton and carbon environments (e.g., distinguishing 11-deoxy-7-epi-taxodistine A from this compound) .

- HRMS : Validates molecular formulas with exact mass measurements (e.g., exact mass 332.2271114 for derivatives) .

- X-ray crystallography : Resolves stereochemical ambiguities if crystals are obtainable .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodology :

- Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to establish baseline activity.

- Use dose-response curves and positive/negative controls to validate specificity .

- Replicate experiments across independent trials to minimize batch variability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Variable analysis : Compare solvent systems, cell lines, or assay protocols across studies .

- Meta-analysis : Statistically aggregate data from multiple sources to identify outliers or trends .

- Mechanistic studies : Use knock-out models or isotopic labeling to isolate this compound’s specific targets .

Q. How can researchers optimize this compound’s stability in long-term pharmacological studies?

- Methodology :

- Conduct stability assays under varying pH, temperature, and light conditions .

- Employ encapsulation techniques (e.g., liposomes) to mitigate degradation .

- Validate stability via HPLC or LC-MS at regular intervals .

Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Predict binding affinities using software like AutoDock or Schrödinger .

- MD simulations : Analyze conformational dynamics over microsecond timescales .

- Validate in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should conflicting spectral data for this compound derivatives be addressed?

- Methodology :

- Cross-validate with orthogonal techniques (e.g., IR for functional groups, CD for chirality) .

- Re-synthesize derivatives using alternative routes to confirm structural assignments .

- Publish raw spectral data in open repositories for peer scrutiny .

Data Analysis & Presentation Guidelines

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

- Methodology :

- Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values .

- Apply ANOVA or Student’s t-test for significance testing, with corrections for multiple comparisons .

- Report confidence intervals and effect sizes to enhance interpretability .

Q. How can researchers ensure ethical and rigorous data collection in this compound studies?

- Methodology :

- Follow institutional guidelines for chemical safety and waste disposal .

- Pre-register experimental designs on platforms like OSF to reduce bias .

- Disclose all conflicts of interest and funding sources .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.